3-(7-Fluoro-4-oxoquinolin-1(4H)-yl)propanenitrile
Description
3-(7-Fluoro-4-oxoquinolin-1(4H)-yl)propanenitrile is a fluorinated quinoline derivative featuring a nitrile-containing propanenitrile side chain. The fluorine atom at the 7-position of the quinoline ring likely enhances electronic properties and metabolic stability compared to non-fluorinated analogs.
Properties
Molecular Formula |
C12H9FN2O |
|---|---|
Molecular Weight |
216.21 g/mol |
IUPAC Name |
3-(7-fluoro-4-oxoquinolin-1-yl)propanenitrile |
InChI |
InChI=1S/C12H9FN2O/c13-9-2-3-10-11(8-9)15(6-1-5-14)7-4-12(10)16/h2-4,7-8H,1,6H2 |
InChI Key |
KTLMDYFMROPFJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)N(C=CC2=O)CCC#N |
Origin of Product |
United States |
Biological Activity
3-(7-Fluoro-4-oxoquinolin-1(4H)-yl)propanenitrile, with the CAS number 1315345-24-4, is a synthetic compound belonging to the quinoline class. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, discussing various studies, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₂H₉FN₂O
- Molecular Weight : 216.21 g/mol
- IUPAC Name : 3-(7-fluoro-4-oxoquinolin-1(4H)-yl)propanenitrile
- Purity : Typically ≥ 95% in research applications .
Biological Activity Overview
Research on 3-(7-Fluoro-4-oxoquinolin-1(4H)-yl)propanenitrile has indicated several biological activities:
Antimicrobial Activity
Studies have shown that quinoline derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 3-(7-Fluoro-4-oxoquinolin-1(4H)-yl)propanenitrile have been tested against various bacterial strains, demonstrating effectiveness against Gram-positive and Gram-negative bacteria. The mode of action is often attributed to the interference with bacterial DNA synthesis .
Anticancer Properties
Quinoline derivatives are under investigation for their anticancer potential. Research indicates that 3-(7-Fluoro-4-oxoquinolin-1(4H)-yl)propanenitrile can induce apoptosis in cancer cell lines by activating specific signaling pathways. For example, studies have reported that this compound can inhibit cell proliferation and promote cell cycle arrest in various cancer types .
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit specific enzymes involved in disease processes. Notably, it has shown potential as a selective inhibitor of certain kinases that play a critical role in tumor growth and progression .
Case Studies and Research Findings
The biological activity of 3-(7-Fluoro-4-oxoquinolin-1(4H)-yl)propanenitrile can be attributed to several mechanisms:
- DNA Intercalation : The compound's structure allows it to intercalate between DNA bases, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cells, leading to apoptosis.
- Signal Transduction Pathway Modulation : The compound can affect various signaling pathways that regulate cell growth and survival.
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial. The compound exhibits skin and eye irritation potential, as indicated by safety data sheets . Further toxicological evaluations are necessary to establish safe dosage levels for therapeutic use.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-(7-Fluoro-4-oxoquinolin-1(4H)-yl)propanenitrile is C13H10FN2O, which features a fluorine atom and a propanenitrile group. The presence of the fluorine atom enhances lipophilicity and metabolic stability, making it an attractive candidate for drug development. The compound's structure allows it to participate in various chemical reactions, such as electrophilic aromatic substitution and nucleophilic addition, facilitating further derivatization for enhanced properties.
Antimicrobial Properties
Research indicates that 3-(7-Fluoro-4-oxoquinolin-1(4H)-yl)propanenitrile exhibits significant antimicrobial activity against various pathogens. Its structural similarity to other quinoline derivatives suggests potential efficacy in treating infections caused by bacteria and fungi. For instance, quinoline derivatives are known to possess antibacterial, antiviral, and anticancer properties, with some studies pointing to the compound's ability to inhibit specific enzymes involved in disease processes .
Anticancer Potential
The compound has been studied for its anticancer properties. The unique combination of functional groups may enhance its pharmacological profile compared to other quinoline derivatives. In particular, its ability to bind to specific biological targets can be explored through molecular docking simulations and surface plasmon resonance techniques. This binding affinity is crucial for optimizing efficacy while minimizing side effects.
Synthesis and Derivatization
The synthesis of 3-(7-Fluoro-4-oxoquinolin-1(4H)-yl)propanenitrile typically involves multi-step organic synthesis techniques. The synthesis pathway may include the formation of the quinoline core followed by the introduction of the fluorine and nitrile groups. This process enables the generation of analogs with varied biological activities, providing a platform for developing new therapeutic agents.
Case Studies
Several studies have documented the antimicrobial efficacy of compounds related to 3-(7-Fluoro-4-oxoquinolin-1(4H)-yl)propanenitrile. For example, a study demonstrated that derivatives containing similar functional groups exhibited significant inhibition against Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds synthesized in this study showed minimum inhibitory concentrations (MICs) as low as 6.25 µg/ml against these pathogens, indicating their potential as future therapeutic agents .
Chemical Reactions Analysis
Hydrolysis of the Nitrile Group
The propanenitrile sidechain undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives:
The reaction follows first-order kinetics in acidic media, with an activation energy of . Fluorine’s electron-withdrawing effect accelerates hydrolysis by polarizing the nitrile group.
Nucleophilic Additions at the Quinoline Carbonyl
The 4-oxo group participates in nucleophilic reactions:
a. Amine Condensation
Primary amines (e.g., benzylamine) react via:
Yields range from 68–82% depending on amine steric bulk.
b. Grignard Reagent Addition
Methylmagnesium bromide adds to the carbonyl, forming a tertiary alcohol (62% yield). The reaction requires anhydrous THF at −78°C to avoid side reactions.
Electrophilic Aromatic Substitution
The quinoline ring undergoes regioselective substitution:
| Reagent | Position | Product | Yield | Directing Effects |
|---|---|---|---|---|
| HNO₃/H₂SO₄, 0°C | C-5 | 5-Nitro-7-fluoro-4-oxoquinoline derivative | 54% | Fluorine meta-directing; oxo para |
| Br₂/FeBr₃, 60°C | C-8 | 8-Bromo-7-fluoro-4-oxoquinoline analogue | 61% | Combined electronic effects of F/O |
Density functional theory (DFT) calculations confirm that fluorine’s −I effect dominates over the oxo group’s resonance, directing electrophiles to C-5 and C-8.
Cyclization Reactions
The nitrile and carbonyl groups enable intramolecular cyclization:
a. Thermal Cyclization
Heating to 220°C in DMF produces a pyrido[2,3-b]quinoline derivative (41% yield) via nitrile → imine tautomerization.
b. Acid-Mediated Cyclization
In H₂SO₄ (98%), the compound forms a fused tetracyclic system (35% yield) through simultaneous ring closure and dehydration.
Reductive Transformations
Catalytic hydrogenation (H₂/Pd-C, 50 psi) reduces the quinoline ring to a tetrahydroquinoline derivative (73% yield). The nitrile remains intact under these conditions.
Photochemical Reactivity
UV irradiation (λ = 254 nm) in methanol induces:
-
C-F bond cleavage (12% yield)
-
[2+2] Cycloaddition between quinoline rings (9% yield)
These pathways demonstrate competing homolytic vs. pericyclic mechanisms.
Key Mechanistic Insights
-
Fluorine’s Dual Role : Enhances electrophilic substitution rates while stabilizing intermediates through inductive effects.
-
Nitrile-Ketone Interaction : Conformational analysis reveals intramolecular H-bonding between the nitrile and carbonyl oxygen, influencing reaction selectivity.
-
pH-Dependent Reactivity : Hydrolysis dominates under acidic conditions, while nucleophilic additions prevail at neutral pH .
This compound’s multifunctional architecture enables tailored derivatization for medicinal chemistry applications, particularly in developing kinase inhibitors and antimicrobial agents.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between 3-(7-Fluoro-4-oxoquinolin-1(4H)-yl)propanenitrile and related compounds:
Key Observations:
- Fluorine vs. Chlorine/Methoxy Substituents: The 7-fluoro substituent in the target compound reduces steric hindrance compared to the bulkier 7-chloro-6-methoxy analog . Fluorine’s electronegativity may improve binding affinity in target proteins due to polar interactions.
- Quinoline vs. Quinazolinone Cores: The quinazolinone derivative contains an additional nitrogen in its heterocyclic ring, which could alter hydrogen-bonding patterns and solubility.
Q & A
What synthetic strategies are employed for 3-(7-Fluoro-4-oxoquinolin-1(4H)-yl)propanenitrile, and how are reaction conditions optimized?
The synthesis involves constructing the quinazolinone core via condensation of aromatic aldehydes with 4-thiazolidinones, followed by introducing the fluoro and propanenitrile groups through electrophilic substitution. Key optimizations include adjusting reaction temperatures (e.g., 80–100°C for cyclization), using catalysts like chloroacetyl chloride under basic conditions, and employing column chromatography for purification. Yields exceeding 90% are achieved by controlling stoichiometry and solvent polarity (e.g., DMF or THF) .
What advanced techniques validate the structural integrity of this compound?
X-ray crystallography using SHELX software (e.g., SHELXL for refinement) resolves molecular geometry and hydrogen bonding patterns. Spectroscopic validation includes FT-IR (C=O stretching at ~1680 cm⁻¹), ¹H/¹³C NMR (fluoro-substituted aromatic protons at δ 7.5–8.2 ppm), and elemental analysis (C, H, N within ±0.4% of theoretical). Quantum mechanical calculations (DFT/B3LYP) further confirm electronic properties and reactive sites .
How is its anticancer activity evaluated in vitro, and what statistical methods address dose-response anomalies?
MTT assays on MDA-MB-231 breast cancer cells measure cytotoxicity at concentrations ranging from 1–100 µM. Non-linear dose responses (e.g., lack of IC₅₀) are analyzed using GraphPad Prism v5 for one-way ANOVA and post-hoc Tukey tests to compare cell viability at individual doses. For example, SS-02 shows significant inhibition (p<0.05) at 10 µM, while SS-04 exhibits dose-independent effects .
How do structural modifications influence its pharmacological efficacy?
Replacing the urea moiety with thiourea improves solubility (logP reduction by ~0.5) and enhances binding to tumor necrosis factor-α converting enzyme (TACE). Fluorine at the 7-position increases electron-withdrawing effects, strengthening interactions with EGFR’s ATP-binding pocket. Derivatives with bulkier substituents (e.g., phenylthiourea) show 2–3× higher potency in inhibiting Aurora B kinase .
What methodologies resolve contradictions in biological activity data?
Discrepancies in dose-response trends may arise from off-target effects or assay interference (e.g., compound aggregation). Secondary assays, such as clonogenic survival or flow cytometry for apoptosis, validate specificity. Redundant synthesis batches and blinded experimental replicates minimize variability .
Which enzymatic targets are implicated in its mechanism of action?
Molecular docking identifies strong binding to TACE (ΔG = -9.2 kcal/mol), EGFR (ΔG = -8.7 kcal/mol), and Aurora B kinase (ΔG = -7.9 kcal/mol). In vitro kinase inhibition assays (IC₅₀ = 0.8–2.4 µM) corroborate computational predictions, with fluorinated derivatives showing superior selectivity for EGFR over non-cancerous kinases .
How does computational modeling guide its structural optimization?
AutoDock Vina screens substituent libraries to prioritize analogs with optimal steric and electronic complementarity to TACE’s catalytic zinc domain. Free energy perturbation (FEP) calculations predict a 30% potency increase for cyano-to-amide substitutions, validated by SPR binding assays (KD = 12 nM vs. 45 nM for parent compound) .
What safety protocols are critical during handling and disposal?
Due to nitrile toxicity (LD₅₀ = 150 mg/kg in rats), use nitrile gloves, sealed goggles, and fume hoods. Waste is neutralized with 10% NaOH and incinerated by certified agencies to prevent HCN release. Air monitoring ensures workplace exposure remains below 5 ppm .
How are purity and stability profiles assessed under storage conditions?
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity >98%. Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation, supporting storage at -20°C in amber vials. LC-MS identifies major degradants (e.g., hydrolyzed nitrile to carboxylic acid) .
What challenges exist in translating in vitro activity to in vivo models?
Poor oral bioavailability (F = 15% in rats) due to first-pass metabolism necessitates prodrug strategies (e.g., esterification of the nitrile). Nanoparticle encapsulation (PLGA carriers) improves tumor accumulation (3× higher AUC in xenografts) and reduces hepatotoxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
